![molecular formula C7H16ClNO B8098478 {1-[(Methylamino)methyl]cyclobutyl}methanol hydrochloride CAS No. 2227206-73-5](/img/structure/B8098478.png)
{1-[(Methylamino)methyl]cyclobutyl}methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(Methylamino)methyl]cyclobutyl}methanol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a derivative of cyclobutylmethanol, featuring a methylamino group attached to the cyclobutyl ring. This compound is of interest in various scientific research applications due to its unique structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(Methylamino)methyl]cyclobutyl}methanol hydrochloride typically involves the following steps:
Cyclobutylmethanol Synthesis: Cyclobutylmethanol can be synthesized through the reduction of cyclobutanone using reducing agents such as lithium aluminum hydride (LiAlH4).
Methylation: The cyclobutylmethanol is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Amination: The resulting compound undergoes amination with methylamine (CH3NH2) to introduce the methylamino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions: {1-[(Methylamino)methyl]cyclobutyl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to reduce any functional groups present in the compound.
Substitution: Substitution reactions can replace functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups.
科学研究应用
{1-[(Methylamino)methyl]cyclobutyl}methanol hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which {1-[(Methylamino)methyl]cyclobutyl}methanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
相似化合物的比较
{1-[(Methylamino)methyl]cyclobutyl}methanol hydrochloride can be compared with other similar compounds, such as:
Cyclobutylmethanol: Similar structure but lacks the methylamino group.
Methylaminomethanol: Similar functional group but different core structure.
Cyclobutylamine: Contains an amino group but lacks the methanol moiety.
Uniqueness: The presence of both the cyclobutyl ring and the methylamino group makes this compound unique compared to other compounds. This combination of structural features contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
[1-(methylaminomethyl)cyclobutyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-5-7(6-9)3-2-4-7;/h8-9H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNFEQOCLKDHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCC1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227206-73-5 |
Source


|
| Record name | Cyclobutanemethanol, 1-[(methylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227206-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
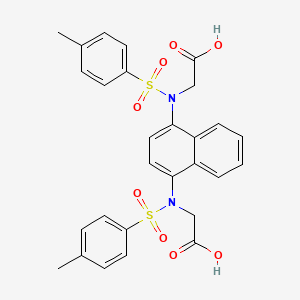
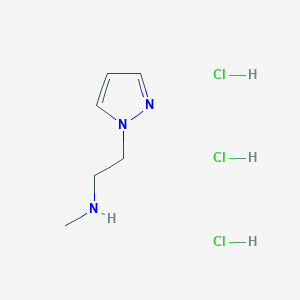
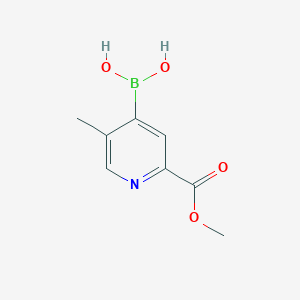
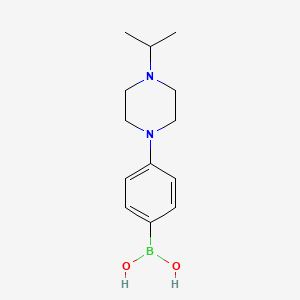
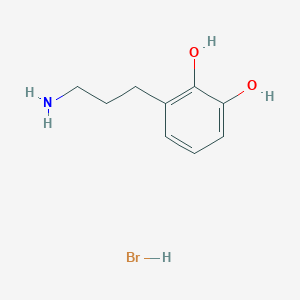
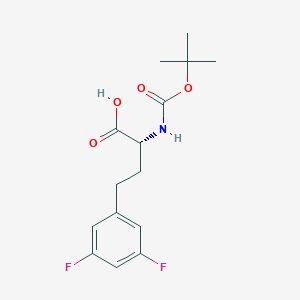
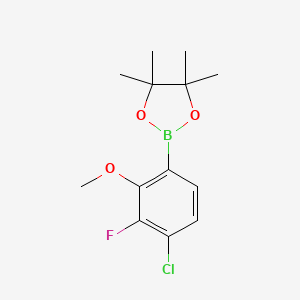

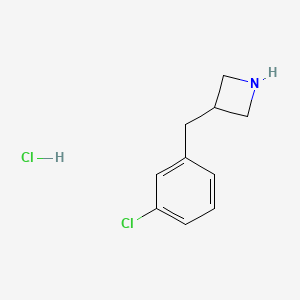

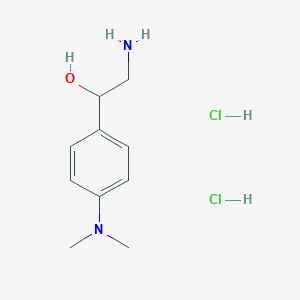
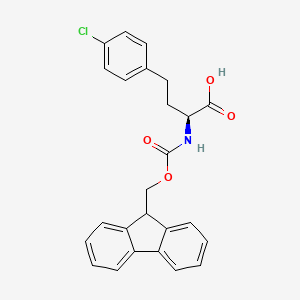

![2-[3-(3-Thienyl)propyl]propanedioic acid](/img/structure/B8098485.png)
